molecular formula C20H13FN4OS B2552881 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 708998-47-4

6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2552881
CAS No.: 708998-47-4
M. Wt: 376.41
InChI Key: XSWATGPAPHHNMG-UHFFFAOYSA-N
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Description

6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical entity designed for advanced pharmacological research. This compound is of significant interest in medicinal chemistry for its potential as a urease inhibitor. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged scaffold in drug discovery, known for yielding derivatives with a wide range of biological activities. Scientific studies on closely related analogs have demonstrated that this class of compounds exhibits potent inhibitory effects against the urease enzyme, a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Urease inhibition is a crucial therapeutic strategy for conditions such as peptic ulcers, urinary catheter encrustations, and urolithiasis. Furthermore, structural analogs bearing halogen substitutions, such as the 4-fluorophenyl group present in this molecule, have shown enhanced inhibitory potency, making this compound a valuable tool for constructing structure-activity relationships and for the development of new anti-infective agents . The molecular architecture, combining a electron-withdrawing fluorophenyl-methylfuran moiety with the fused triazolo-thiadiazole system, is engineered for optimal interaction with enzyme active sites. This product is intended for use in bioactivity screening, enzyme inhibition assays, and as a building block in organic synthesis. It is supplied for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and pharmacological evaluations of similar compounds.

Properties

IUPAC Name

6-[5-(4-fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4OS/c1-12-16(11-17(26-12)13-7-9-15(21)10-8-13)19-24-25-18(22-23-20(25)27-19)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWATGPAPHHNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H15_{15}F1_{1}N4_{4}S1_{1}
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : this compound

The presence of multiple functional groups and the fused triazole-thiadiazole moiety suggest diverse biological interactions.

Anticancer Activity

Research indicates that compounds with similar triazole and thiadiazole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. A study by Trcek et al. highlighted that derivatives of triazoles demonstrated selective inhibition of c-Met kinases, which are implicated in several cancers .
CompoundIC50 (µM)Target Kinase
PF-042179030.005c-Met
Savolitinib0.005c-Met

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. For example:

  • Study Findings : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against certain strains .
MicroorganismMIC (µg/mL)
E. coli2
S. aureus1
C. albicans0.5

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.

  • Case Study : A derivative with a similar structure was shown to reduce TNF-alpha levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

In a recent study published in ACS Omega, researchers synthesized several triazolo-thiadiazole derivatives and evaluated their biological activities against cancer cell lines. The most potent compound exhibited an IC50 value of 0.02 µM against A549 lung cancer cells, indicating strong anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various substituted triazoles to determine the influence of different substituents on biological activity. It was found that the introduction of electron-withdrawing groups significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cell lines .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazoles and triazoles exhibit significant antitumor properties. For instance, compounds structurally related to 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain derivatives inhibited tubulin polymerization, a critical mechanism in cancer cell proliferation .
  • Structure-activity relationship (SAR) studies revealed that modifications to the phenyl group could enhance antitumor activity .

Antiviral Properties

The compound's structural framework also positions it as a potential antiviral agent. Research into similar triazole derivatives has shown promising activity against viral pathogens. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or receptors .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies have shown that these interactions can lead to modulation of biological pathways relevant to disease treatment:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit key enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : The interaction with cellular receptors can influence signaling pathways that are crucial for cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study reported the synthesis of a series of thiadiazole derivatives where one compound demonstrated an IC50 value of 2.94 µM against HepG2 (human hepatocellular carcinoma) cell lines . This highlights the potential of thiadiazole-containing compounds in cancer therapeutics.

Case Study 2: Antiviral Activity

Another investigation into triazole derivatives revealed significant antiviral activity against coronaviruses. The study emphasized how slight modifications in the molecular structure could enhance efficacy against specific viral strains .

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound ID Substituent at Position 6 Substituent at Position 3 Melting Point (°C) Key Biological Activity Source
Target Compound 5-(4-Fluorophenyl)-2-methylfuran Phenyl Not reported Anticancer (hypothesized)
7101-0243 5-(2-Chlorophenyl)-2-methylfuran Furan-2-yl Not reported Screening compound (undisclosed)
5e Adamantyl 3-Fluorophenyl 229 Antiproliferative (GI₅₀: 2.1–4.8 μM)
5d Adamantyl 2-Fluorophenyl 208 Antiproliferative (GI₅₀: 3.5–5.2 μM)
KA39 2,5-Dinitrophenyl Dimethylbenzene sulfonamide Not reported Anticancer (GI₅₀: 0.8–1.5 μM)

Key Observations :

  • Adamantyl substituents (e.g., 5e, 5d) improve lipophilicity and cellular uptake, correlating with lower GI₅₀ values (2.1–5.2 μM) in anticancer assays .
  • Electron-withdrawing groups (e.g., 2,5-dinitrophenyl in KA39) enhance cytotoxicity, with GI₅₀ values as low as 0.8 μM .
  • Fluorine positioning on the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl) may influence target specificity due to steric and electronic effects .

Substituent Variations at Position 3

Compound ID Substituent at Position 3 Substituent at Position 6 Melting Point (°C) Activity Notes Source
Target Compound Phenyl 5-(4-Fluorophenyl)furan Not reported
5a 1H-Indol-3-yl 4-Iodophenyl 183–185 Bcl-2 inhibition (IC₅₀: <10 μM)
5b 1H-Indol-3-yl 4-Methoxyphenyl 192–194 Moderate antifungal activity
3b 5'-Fluoro-2'-methoxybiphenyl Substituted alkyl Not reported Antibacterial (MIC: 8–16 μg/mL)

Key Observations :

  • Indole derivatives (e.g., 5a, 5b) exhibit dual anticancer and antifungal activities, likely due to indole’s planar structure facilitating DNA intercalation .
  • Methoxy and fluoro groups (e.g., 3b) enhance antibacterial activity by improving membrane permeability .

Melting Points and Stability

  • Adamantyl derivatives (e.g., 5e: 229°C ) exhibit higher melting points than furan-containing analogues, suggesting stronger crystal packing.
  • Thione derivatives (e.g., compound 14 : 259–260°C) show exceptional thermal stability due to sulfur-mediated hydrogen bonding .

Anticancer Activity

Compound ID Target Pathway/Enzyme IC₅₀/GI₅₀ (μM) Mechanism Insights Source
Target Compound Not reported Hypothesized: Bcl-2 or kinase inhibition
KA39 Prostate/colorectal cancer cells 0.8–1.5 Apoptosis via sulfonamide-mediated caspase activation
5e Lanosterol 14α-demethylase (fungal) 2.1–4.8 Disruption of ergosterol biosynthesis

Antimicrobial Activity

Compound ID Bacterial Strain MIC (μg/mL) Key Structural Feature Source
3g Staphylococcus aureus 4–8 3-Fluorophenyl and methoxy groups
5d Candida albicans 16 Indole-thiadiazole hybrid

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-3-thiol Precursors

The triazolothiadiazole scaffold is typically constructed via cyclocondensation between 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives and carbonyl-containing reagents. For the target compound, 4-amino-5-(5-(4-fluorophenyl)-2-methylfuran-3-yl)-1,2,4-triazole-3-thiol serves as the primary intermediate. Reaction with phenylglyoxylic acid in ethanol under reflux conditions induces cyclization, forming thetriazolo[3,4-b]thiadiazole system.

Key Reaction Parameters

  • Solvent: Ethanol or acetic acid
  • Catalyst: Trifluoroacetic acid (10 mol%)
  • Temperature: 130°C under high-pressure Q-tube conditions
  • Time: 30–40 minutes for completion

Alternative Route Using α-Keto Acids

Substituting phenylglyoxylic acid with pyruvic acid yields analogous triazolothiadiazoles but requires longer reaction times (up to 60 minutes). This method prioritizes atom economy but may compromise yield due to competing side reactions.

Functionalization of the Furan Moiety

Synthesis of 5-(4-Fluorophenyl)-2-methylfuran-3-carbaldehyde

The 5-(4-fluorophenyl)-2-methylfuran-3-yl substituent is synthesized via a regioselective aldol condensation. Chloroacetaldehyde reacts with 4-fluorophenylacetonitrile in the presence of pyridine, followed by intramolecular O-alkylation to form the furan ring.

Reaction Scheme

  • Aldol Addition:
    $$ \text{4-Fluorophenylacetonitrile} + \text{Chloroacetaldehyde} \xrightarrow{\text{Pyridine}} \text{Aldol Adduct} $$
  • Cyclization:
    Intramolecular SN2 displacement forms dihydrofuran intermediate.
  • Dehydration:
    Acid-catalyzed dehydration yields 5-(4-fluorophenyl)-2-methylfuran-3-carbaldehyde.

Coupling to Triazole Intermediate

The furan-carbaldehyde is converted to its hydrazone derivative using hydrazine hydrate, which subsequently reacts with the triazole-thiol precursor under acidic conditions to install the furan substituent.

Optimization of Reaction Conditions

High-Pressure Q-Tube Reactor

Employing a Q-tube reactor at 130°C enhances reaction efficiency by preventing solvent evaporation and accelerating cyclocondensation. Comparative studies show a 20–25% yield increase compared to traditional reflux methods.

Solvent and Catalyst Screening

Optimal Conditions

Solvent Catalyst Yield (%) Purity (%)
Ethanol Trifluoroacetic acid 78 99
Acetic acid HCl (gaseous) 65 92
THF None 42 85

Trifluoroacetic acid in ethanol achieves superior yields due to its dual role as a proton donor and Lewis acid catalyst.

Structural Confirmation and Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the triazolothiadiazole core. The dihedral angle between the triazolothiadiazole system and the fluorophenyl group is 2.55°, indicating minimal steric hindrance.

Crystallographic Data

Parameter Value
Space group Pna21
a (Å) 18.9361(2)
b (Å) 11.5248(1)
c (Å) 6.0142(1)
V (ų) 1312.52(3)
Rgt(F) 0.0263

Spectroscopic Analysis

  • IR: Peaks at 1610 cm⁻¹ (C=N stretch) and 1245 cm⁻¹ (C-F stretch).
  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.52 (m, 5H, phenyl-H), 6.98–7.12 (m, 4H, fluorophenyl-H).
  • Mass Spec: [M+H]+ at m/z 433.1.

Challenges and Mitigation Strategies

Regioselectivity in Furan Formation

Competing polymerization of chloroacetaldehyde is mitigated by slow addition of reactants and maintaining temperatures below 50°C during the aldol step.

Purification of Hydrophobic Intermediates

Recrystallization from ethanol/water (3:1) removes unreacted starting materials, enhancing purity to >98%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

Step 1 : React 1-(4-fluorophenyl)ethanone with diethyl oxalate in the presence of sodium hydride (NaH) to form a pyrazole intermediate .

Step 2 : Treat the intermediate with hydrazine hydrate to form 4-amino-5-(substituted)pyrazole-3-thiol .

Step 3 : Condense with substituted furan-carboxylic acids using phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core .

  • Characterization : Use ¹H/¹³C NMR for structural confirmation (e.g., aromatic proton integration at δ 7.2–8.1 ppm), FT-IR for thiol (-SH) stretching (~2550 cm⁻¹), and HPLC for purity (>98%) .

Q. How do substituents (e.g., 4-fluorophenyl) influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity increases dipole moments, enhancing intermolecular interactions (e.g., hydrogen bonding with biological targets). Computational tools like Gaussian can calculate dipole moments and electrostatic potential maps. Experimentally, compare logP values (via shake-flask method) between fluorinated and non-fluorinated analogs to assess hydrophobicity .

Q. What spectroscopic techniques are critical for confirming the triazolo-thiadiazole scaffold?

  • Answer :

  • ¹H NMR : Look for characteristic triplet signals from triazole protons (δ 8.0–8.5 ppm) and furan methyl groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using HRMS .
  • X-ray Crystallography : Resolve planar geometry of the triazolo-thiadiazole ring system (average C–C bond length: 1.39 Å) and dihedral angles with substituents .

Advanced Research Questions

Q. How can molecular docking predict this compound’s antifungal activity?

  • Methodological Answer : Use AutoDock Vina to dock the compound into the active site of Candida albicans 14-α-demethylase (PDB: 3LD6). Key steps:

Prepare the ligand (protonation states, energy minimization).

Define the binding pocket (e.g., heme-coordinating residues).

Analyze binding energy (ΔG < -8 kcal/mol suggests strong inhibition) and interactions (e.g., fluorine’s H-bonding with Tyr118) .

Q. How to resolve contradictions in biological activity data across analogs?

  • Answer :

  • Statistical Analysis : Perform ANOVA on IC₅₀ values (e.g., antifungal assays) to identify outliers.
  • Structural Overlay : Compare X-ray structures of active vs. inactive analogs using PyMOL to pinpoint steric clashes or conformational flexibility .
  • QSAR Modeling : Corporate Hammett σ values of substituents to predict activity trends .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 h to 2 h) and improve yields (from 49% to 75%) by enhancing thermal efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for intermediates prone to aggregation.
  • Catalyst Optimization : Replace POCl₃ with milder agents (e.g., T3P®) to reduce side reactions .

Q. How does crystallographic data inform SAR for fluorinated analogs?

  • Answer : Analyze crystal packing (e.g., C–H···π interactions between fluorophenyl and triazole rings) to identify critical non-covalent interactions. For example, fluorine’s van der Waals radius (1.47 Å) facilitates tight packing with aromatic residues in target enzymes .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

  • Answer :

  • Kinase-Glo Luminescent Assay : Measure ATP depletion in the presence of recombinant kinases (e.g., EGFR, VEGFR2).
  • Western Blotting : Validate downstream phosphorylation inhibition (e.g., ERK1/2) in cell lines .

Key Notes

  • Methodological Rigor : Emphasized reproducible protocols (e.g., HPLC conditions: C18 column, 70:30 MeOH/H₂O).
  • Advanced Tools : Recommended Gaussian, AutoDock Vina, and PyMOL for computational analysis.

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